![molecular formula C8H13NO3 B2608310 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one CAS No. 2305415-34-1](/img/structure/B2608310.png)
1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one, also known as DHPA, is a chemical compound with potential applications in scientific research. DHPA is a piperidine derivative that has been synthesized through various methods, including the reaction of piperidine with acrolein.
科学的研究の応用
1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to have anti-inflammatory and anticancer effects in vitro. In animal studies, 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to reduce inflammation and pain in models of arthritis and to inhibit the growth of tumors. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one in lab experiments is its potential as a tool for investigating the mechanisms of inflammation and cancer. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to inhibit specific enzymes and signaling pathways, which could help researchers to better understand the underlying mechanisms of these diseases. One limitation of using 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one in lab experiments is its potential toxicity. 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has been shown to have cytotoxic effects in some cell lines, and its toxicity in vivo has not been fully investigated.
将来の方向性
There are several potential future directions for research on 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one. One direction is to investigate the potential of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the potential of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the toxicity of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one in vivo and to determine the optimal dosage and administration route for potential therapeutic applications.
合成法
1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one can be synthesized through the reaction of piperidine with acrolein. The reaction proceeds via a Michael addition, followed by a dehydration step. The yield of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one can be improved by using a solvent such as ethanol and a catalyst such as p-toluenesulfonic acid.
特性
IUPAC Name |
1-[(3S,4R)-3,4-dihydroxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(12)9-4-3-6(10)7(11)5-9/h2,6-7,10-11H,1,3-5H2/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICIBJJNHNIQMD-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@H]([C@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

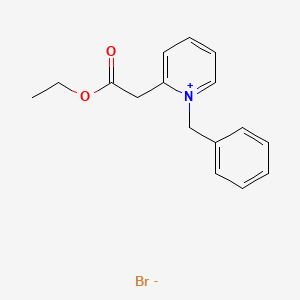
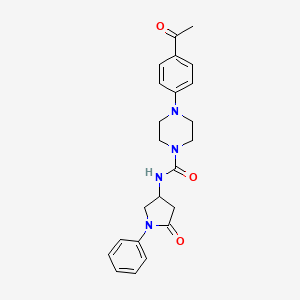
![3,3,10,10-Tetrachlorotricyclo[7.1.0.0~2,4~]decane](/img/structure/B2608234.png)
![N-((1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide](/img/structure/B2608236.png)
![2-((1-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2608237.png)

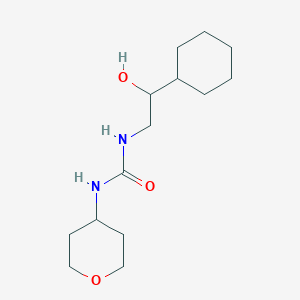
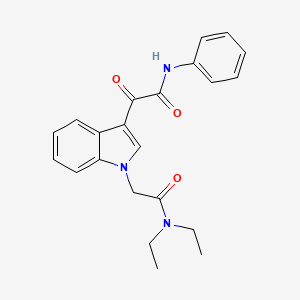


![N-(3-(dimethylamino)propyl)-7-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2608245.png)
![N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2608246.png)
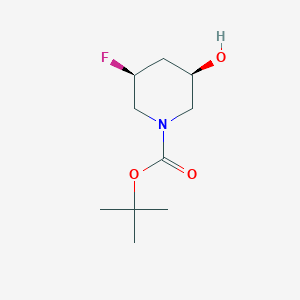
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2,4,6-trimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2608250.png)